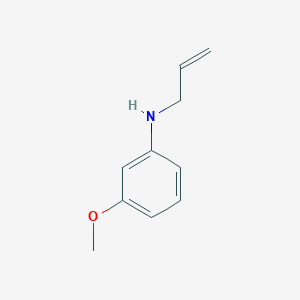

N-allyl-3-methoxyaniline

描述

N-allyl-3-methoxyaniline is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Recent studies have investigated the potential of N-allyl-3-methoxyaniline as an anticancer agent. Research indicates that compounds with similar structures can act as topoisomerase II inhibitors, which play a crucial role in DNA replication and repair. For instance, derivatives of this compound have shown promising cytotoxicity against various cancer cell lines, suggesting that modifications to the compound could enhance its therapeutic efficacy .

Table 1: Cytotoxicity of Related Compounds

| Compound | IC50 (µM) | Target |

|---|---|---|

| ARN16267 | 30 ± 6 | Topoisomerase II |

| Etoposide | 120 ± 10 | Topoisomerase II |

| Merbarone | 120 ± 12 | Topoisomerase II |

Neuroprotective Effects

This compound has also been explored for its neuroprotective properties. Compounds with similar functional groups have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function .

Organic Synthesis

Building Block in Organic Reactions

This compound serves as an important building block in organic synthesis. Its allylic group allows for various transformations, including cross-coupling reactions and cyclization processes. Researchers have utilized this compound in palladium-catalyzed reactions to synthesize complex heterocycles, demonstrating its utility in forming carbon-carbon and carbon-nitrogen bonds .

Case Study: Synthesis of Triazole Derivatives

In a notable study, this compound was employed in the synthesis of triazole derivatives through a click chemistry approach. The reaction conditions were optimized to yield high purity and good yields of the desired products, showcasing the compound's versatility as a precursor in synthetic methodologies .

Materials Science

Polymer Chemistry

This compound has potential applications in polymer chemistry due to its ability to participate in radical polymerization reactions. This property can be exploited to create functionalized polymers with specific properties for use in coatings, adhesives, and other materials .

Table 2: Properties of Polymers Derived from this compound

| Polymer Type | Application | Key Property |

|---|---|---|

| Conductive Polymers | Electronics | High electrical conductivity |

| Biodegradable Polymers | Packaging | Environmentally friendly |

化学反应分析

Functional Group Transformations

The compound undergoes transformations involving its allyl and methoxy groups:

2.1 Allyl Group Reactions

-

Hydrogenation : Catalytic hydrogenation converts the allyl group to a propyl chain.

-

Oxidation : Oxidative cleavage (e.g., with KMnO₄) could yield carbonyl derivatives.

-

Cycloadditions : The allyl group may participate in Diels-Alder reactions as a dienophile.

2.2 Methoxy Group Modifications

-

Demethylation : Acidic or reductive demethylation converts the methoxy group to a hydroxyl group.

-

Electrophilic Substitution : The para-methoxy group directs electrophilic substitution (e.g., nitration, bromination) .

Analytical Characterization

Key analytical data for N-allyl-3-methoxyaniline and related compounds include:

3.1 NMR Spectroscopy

3.2 Mass Spectrometry

Molecular ion peaks typically appear at m/z 165 (M⁺) for the compound, with fragment ions corresponding to allyl (C₃H₅⁺) and methoxy (OCH₃⁺) groups .

属性

分子式 |

C10H13NO |

|---|---|

分子量 |

163.22 g/mol |

IUPAC 名称 |

3-methoxy-N-prop-2-enylaniline |

InChI |

InChI=1S/C10H13NO/c1-3-7-11-9-5-4-6-10(8-9)12-2/h3-6,8,11H,1,7H2,2H3 |

InChI 键 |

KYNZLGAETTZNEZ-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=CC(=C1)NCC=C |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。